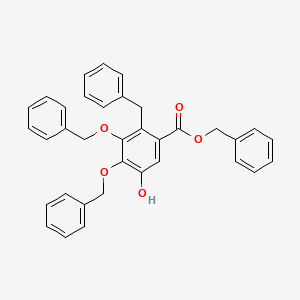

Benzyl Tri-benzylgalloate

Beschreibung

Benzyl benzoate (CAS 120-51-4) is a synthetic ester derived from benzoic acid and benzyl alcohol. It is widely utilized in pharmaceuticals, cosmetics, and industrial applications due to its acaricidal, antimicrobial, and solvent properties. Notably, it is a key therapeutic agent for scabies, a parasitic skin infestation caused by Sarcoptes scabiei . Its mechanism of action involves direct toxicity to mites and their eggs, disrupting their nervous systems.

Eigenschaften

IUPAC Name |

benzyl 2-benzyl-5-hydroxy-3,4-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O5/c36-32-22-31(35(37)40-25-29-19-11-4-12-20-29)30(21-26-13-5-1-6-14-26)33(38-23-27-15-7-2-8-16-27)34(32)39-24-28-17-9-3-10-18-28/h1-20,22,36H,21,23-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINGUXOZYKJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C=C2C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl Tri-benzylgalloate can be synthesized through a reaction involving gallic acid monohydrate and benzyl chloride. The reaction is typically carried out in the presence of potassium carbonate and tetra-n-butylammonium iodide as catalysts, with N,N-dimethylformamide (DMF) as the solvent. The mixture is heated to 100°C and stirred for 4.5 hours . The reaction yields a white solid, which is then recrystallized from acetone to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl Tri-benzylgalloate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the benzyl groups or the gallate core.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl gallate derivatives, while substitution can produce various functionalized benzyl compounds.

Wissenschaftliche Forschungsanwendungen

Benzyl Tri-benzylgalloate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Wirkmechanismus

The mechanism of action of Benzyl Tri-benzylgalloate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to donate electrons and scavenge free radicals, making it an effective antioxidant. It also interacts with cellular membranes and proteins, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzoate Compounds

Structural and Functional Comparison

Benzyl benzoate belongs to the "Benzoates—Phenyl" subgroup, characterized by a benzene ring directly attached to the ester group. Below is a comparative analysis with structurally related compounds:

| Compound | CAS # | Subgroup Classification | Key Applications |

|---|---|---|---|

| Benzyl benzoate | 120-51-4 | Benzoates—Phenyl | Scabies treatment, solvent, fragrance |

| Methyl benzoate | 93-58-3 | Benzoates—Aliphatic saturated | Flavoring agent, insect repellent |

| Phenyl benzoate | 93-99-2 | Benzoates—Phenyl | Plasticizer, UV stabilizer |

| Isopropyl benzoate | 939-48-0 | Benzoates—Aliphatic saturated branched | Cosmetic emollient, solvent |

| cis-3-Hexenyl benzoate | 25152-85-6 | Benzoates—Aliphatic straight chain unsaturated | Perfumery, food flavoring |

Key Observations :

- Phenyl vs. Aliphatic Chains : Benzyl benzoate and phenyl benzoate exhibit higher lipid solubility due to aromatic rings, enhancing their penetration into biological membranes compared to aliphatic esters like methyl benzoate .

- Therapeutic Efficacy : Benzyl benzoate demonstrates superior acaricidal activity (87% cure rate in scabies treatment) compared to permethrin (27% cure rate), likely due to reduced resistance development in mites .

Pharmacological and Toxicological Profiles

- Benzyl benzoate : Causes mild irritation (e.g., burning sensation in 24% of patients) but is generally well-tolerated .

- Isopropyl benzoate: Favored in cosmetics for its non-greasy texture but lacks significant antimicrobial activity .

Environmental and Regulatory Considerations

- Persistence : Benzyl benzoate is less environmentally persistent than halogenated benzoates (e.g., chlorinated derivatives) due to ester hydrolysis .

Biologische Aktivität

Benzyl tri-benzylgalloate (BTBG) is an organic compound with the molecular formula CHO. It has garnered interest in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of BTBG, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Weight : 542.62 g/mol

- Melting Point : 88-90°C

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

Antioxidant Activity

BTBG has been studied for its antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, a standard method for assessing antioxidant capacity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

| 200 | 90 |

The results indicate a dose-dependent increase in DPPH scavenging activity, suggesting that BTBG may effectively reduce oxidative damage in biological systems.

Anti-inflammatory Activity

In vitro studies have shown that BTBG inhibits the production of pro-inflammatory cytokines. A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that BTBG significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| BTBG (50 µM) | 90 | 70 |

| BTBG (100 µM) | 50 | 30 |

These findings suggest that BTBG may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

BTBG has also been evaluated for its antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicate that BTBG exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as a natural preservative or therapeutic agent.

Case Studies

- Case Study on Antioxidant Effects : A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the impact of BTBG supplementation on oxidative stress markers. Patients receiving BTBG showed a significant reduction in malondialdehyde levels compared to the placebo group.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving rheumatoid arthritis patients, BTBG was administered alongside standard treatment. Patients reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.